5-(benzotriazol-1-yl)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile
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Overview
Description
5-(benzotriazol-1-yl)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile is a heterocyclic compound that incorporates both benzotriazole and dihydropyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzotriazol-1-yl)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile typically involves the reaction of benzotriazole derivatives with suitable dihydropyridine precursors. One common method involves the cyclization of benzotriazole with a nitrile-containing dihydropyridine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(benzotriazol-1-yl)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyridine derivatives with altered oxidation states.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydropyridine derivatives .
Scientific Research Applications
5-(benzotriazol-1-yl)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(benzotriazol-1-yl)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets. The benzotriazole moiety can interact with enzymes and receptors, modulating their activity. Additionally, the dihydropyridine component may influence ion channels and other cellular pathways, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-5-(1H-benzotriazole-1-yl)pyrrolidine-1-acetic acid methyl ester
- 2-Oxo-5-(1H-benzotriazole-1-yl)-1,4-benzodiazepine derivatives
Uniqueness
5-(benzotriazol-1-yl)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile is unique due to its combination of benzotriazole and dihydropyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
Molecular Formula |
C13H9N5O |
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Molecular Weight |
251.24g/mol |
IUPAC Name |
5-(benzotriazol-1-yl)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H9N5O/c1-8-12(6-9(7-14)13(19)15-8)18-11-5-3-2-4-10(11)16-17-18/h2-6H,1H3,(H,15,19) |
InChI Key |
IJKGXZPSFJOFKG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C(=O)N1)C#N)N2C3=CC=CC=C3N=N2 |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)N2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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